molecular formula C18H22ClN3O3S B10759117 2-(6-{[(3-Chloro-2-Methylphenyl)sulfonyl]amino}pyridin-2-Yl)-N,N-Diethylacetamide

2-(6-{[(3-Chloro-2-Methylphenyl)sulfonyl]amino}pyridin-2-Yl)-N,N-Diethylacetamide

Cat. No.: B10759117
M. Wt: 395.9 g/mol
InChI Key: JNWQLOFSMUGRNY-UHFFFAOYSA-N
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Description

2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide is a small molecule belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound has a molecular formula of C18H22ClN3O3S and a molecular weight of 395.904 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide involves multiple steps. One common method includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-amino-6-(diethylamino)pyridine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving inflammation and immune response.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. One known target is the enzyme corticosteroid 11-beta-dehydrogenase isozyme 1, which plays a role in the metabolism of corticosteroids. The compound may inhibit this enzyme, leading to altered corticosteroid levels and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

2-[6-[(3-chloro-2-methylphenyl)sulfonylamino]pyridin-2-yl]-N,N-diethylacetamide

InChI

InChI=1S/C18H22ClN3O3S/c1-4-22(5-2)18(23)12-14-8-6-11-17(20-14)21-26(24,25)16-10-7-9-15(19)13(16)3/h6-11H,4-5,12H2,1-3H3,(H,20,21)

InChI Key

JNWQLOFSMUGRNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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